

# An In-depth Technical Guide to Coronaric Acid Methyl Ester

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## Compound of Interest

Compound Name: Coronaric acid methyl ester

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## Abstract

**Coronaric acid methyl ester**, a derivative of the essential fatty acid linoleic acid, is an endogenous compound of significant interest in the fields of biochemistry and pharmacology. As a product of cytochrome P450-mediated epoxidation, it serves as a key intermediate in a metabolic pathway that produces potent signaling molecules. This technical guide provides a comprehensive overview of **Coronaric acid methyl ester**, including its chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a substrate for soluble epoxide hydrolase and its implications in inflammatory signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate further research and drug development efforts targeting this pathway.

## Introduction

Coronaric acid, and its methyl ester, are epoxide derivatives of linoleic acid, one of the most abundant polyunsaturated fatty acids in the Western diet.[1] The enzymatic conversion of linoleic acid into its epoxides is a critical step in the generation of a class of lipid signaling molecules with diverse biological activities.[2] Understanding the properties and metabolic fate of **Coronaric acid methyl ester** is crucial for elucidating its role in both physiological and pathological processes, particularly those related to inflammation. This guide aims to

consolidate the current knowledge on **Coronaric acid methyl ester** and provide practical information for researchers in the field.

## Chemical and Physical Properties

**Coronaric acid methyl ester**, also known as methyl (±)-cis-9,10-Epoxy-12(Z)-octadecenoate, is an ester product with the following identifiers and properties.[\[3\]](#)[\[4\]](#)

Property	Value	Source
CAS Number	6084-72-6	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>19</sub> H <sub>34</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	310.47 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	In solution	<a href="#">[4]</a>
Purity	>98%	<a href="#">[4]</a>

Note: Experimental physical properties such as melting and boiling points are not readily available in the literature.

## Synthesis and Spectroscopic Analysis

### Synthesis

**Coronaric acid methyl ester** can be synthesized by the epoxidation of linoleic acid methyl ester. A common method involves the use of a peroxy acid, such as peroxybenzoic acid, to introduce the epoxide ring at the 9,10-position of the fatty acid chain.[\[3\]](#)

Experimental Protocol: Synthesis of **Coronaric Acid Methyl Ester**[\[3\]](#)

Materials:

- Linoleic acid methyl ester
- Peroxybenzoic acid (PBA) solution in dichloromethane (DCM)
- Dichloromethane (DCM)

- 5% Sodium bicarbonate solution (cold)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Short-path distillation apparatus

#### Procedure:

- Dissolve linoleic acid methyl ester (1.0 equivalent) in DCM.
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of peroxybenzoic acid (1.0 equivalent) in DCM dropwise to the cooled solution while stirring.
- Allow the reaction mixture to stir at 0-5 °C for 5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with cold 5% sodium bicarbonate solution to remove excess peroxy acid and benzoic acid.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by short-path distillation to obtain **Coronaric acid methyl ester**.

## Spectroscopic Characterization

While specific spectra for **Coronaric acid methyl ester** are not widely published, its characteristic spectral features can be predicted based on its structure and data from similar fatty acid methyl esters.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons as a singlet around 3.7 ppm.[5] The protons on the epoxide ring would appear in the range of 2.8-3.2 ppm.[6] Olefinic protons of the remaining double bond would be observed around 5.3-5.5 ppm. The aliphatic chain protons would produce a complex series of multiplets between 0.8 and 2.4 ppm.[5]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at approximately 174 ppm.[7] The carbons of the epoxide ring are expected to resonate in the range of 55-60 ppm.[8] The olefinic carbons will appear around 125-135 ppm, and the methyl ester carbon will be near 51 ppm. The aliphatic carbons will have signals in the 14-35 ppm range.[7]

### 3.2.2. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Coronaric acid methyl ester** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  310. The fragmentation pattern would likely involve cleavage at the epoxide ring and along the aliphatic chain, yielding characteristic fragment ions.

### 3.2.3. Infrared (IR) Spectroscopy

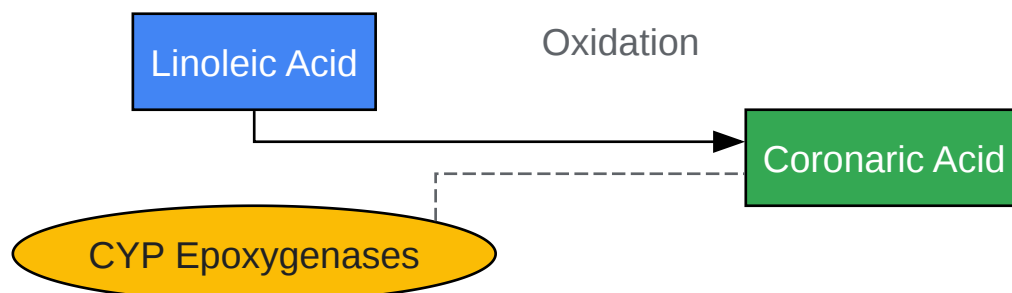
The IR spectrum will exhibit a strong absorption band around  $1740\text{ cm}^{-1}$  corresponding to the  $\text{C}=\text{O}$  stretching vibration of the ester group.[9][10] The  $\text{C}-\text{O}$  stretching of the ester will appear around  $1170\text{ cm}^{-1}$ . The presence of the epoxide ring may be indicated by a weak band around  $820\text{--}840\text{ cm}^{-1}$ . [6]  $\text{C}-\text{H}$  stretching vibrations of the aliphatic chain will be observed around  $2850\text{--}2960\text{ cm}^{-1}$ . [10]

## Biological Significance and Signaling Pathways

Coronaric acid is an endogenous metabolite of linoleic acid, formed by the action of cytochrome P450 (CYP) epoxygenases.[2][11] The methyl ester form may be present as a result of cellular metabolism.

## Cytochrome P450-Mediated Formation

Linoleic acid is converted to Coronaric acid (9,10-epoxyoctadecenoic acid) and other epoxides by various CYP enzymes.[2] This metabolic pathway is a key source of endogenous epoxy fatty acids.

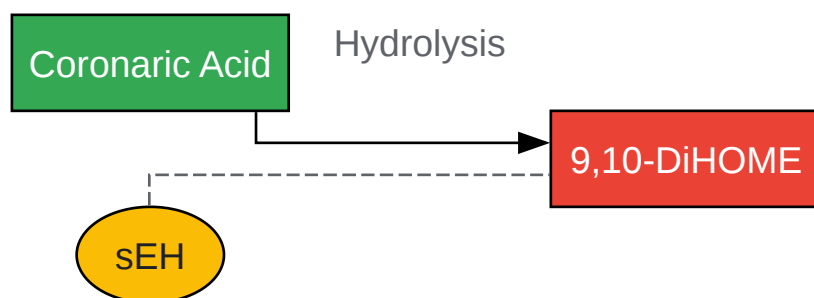


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Cytochrome P450-mediated epoxidation of linoleic acid.

## Metabolism by Soluble Epoxide Hydrolase (sEH)

Coronaric acid and its methyl ester are substrates for soluble epoxide hydrolase (sEH), which converts the epoxide to the corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME).[11][12] This diol is a more stable and often more biologically active molecule.[12]



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Metabolism of Coronaric acid by soluble epoxide hydrolase.

## Role in Inflammation

The metabolites of linoleic acid, including the diols formed from Coronaric acid, have been implicated in inflammatory processes.[1] These molecules can act as signaling lipids, potentially modulating the activity of inflammatory pathways such as the NF- $\kappa$ B pathway.

Inhibition of sEH has been shown to have anti-inflammatory effects, suggesting that the balance between the epoxy and diol forms of these fatty acids is critical in regulating inflammation.[13]

#### Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

Cell Line: RAW 264.7 murine macrophages

##### Materials:

- RAW 264.7 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- **Coronaric acid methyl ester** (or other test compounds)
- Griess Reagent (for nitrite determination)
- 96-well cell culture plates

##### Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Coronaric acid methyl ester** for 1 hour.
- Stimulate the cells with LPS (1  $\mu\text{g/mL}$ ) for 24 hours to induce nitric oxide (NO) production.
- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. The absorbance is measured at 540 nm.
- A decrease in nitrite concentration in the presence of the test compound indicates an inhibitory effect on NO production and thus potential anti-inflammatory activity.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Activity Assay<sup>[14]</sup>

This assay measures the activity of sEH by monitoring the hydrolysis of a fluorogenic substrate.

## Materials:

- Cell or tissue lysate containing sEH
- sEH Assay Buffer
- Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester)
- sEH inhibitor (for control)
- 96-well black microplate
- Fluorescence microplate reader

## Procedure:

- Prepare cell or tissue lysates according to standard protocols.
- In a 96-well black microplate, add the sEH Assay Buffer.
- Add the cell/tissue lysate to the wells. For control wells, pre-incubate the lysate with an sEH inhibitor.
- Initiate the reaction by adding the fluorogenic sEH substrate to all wells.
- Incubate the plate at the desired temperature (e.g., 37 °C).
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) at multiple time points.
- The rate of increase in fluorescence is proportional to the sEH activity. The specific sEH activity is calculated by subtracting the activity in the inhibitor-treated wells from the total activity.

## Conclusion

**Coronaric acid methyl ester** is a key molecule in the metabolic cascade of linoleic acid. Its formation by cytochrome P450 enzymes and subsequent hydrolysis by soluble epoxide hydrolase place it at a critical juncture in the production of bioactive lipid mediators. These mediators are increasingly recognized for their roles in regulating inflammation and other physiological processes. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological functions of **Coronaric acid methyl ester** and the broader implications of the epoxy fatty acid pathway in health and disease. Further research into the specific cellular targets and signaling mechanisms of **Coronaric acid methyl ester** and its metabolites will be instrumental in developing novel therapeutic strategies for inflammatory and cardiovascular diseases.

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